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2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

Catalog No.
S580755
CAS No.
181048-36-2
M.F
C23H22N8OS
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]car...

CAS Number

181048-36-2

Product Name

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

IUPAC Name

N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide

Molecular Formula

C23H22N8OS

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25)

InChI Key

ZGRLLQADDAJFDM-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3

Synonyms

2-phenyl-8-(2-methoxyethoxy)-4-quinolylcarbonylguanidine bismethanesulfonate, MS 31-038, MS-31-038

Canonical SMILES

COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3

Structural Analysis:

The molecule contains several functional groups that might be of interest for scientific research, including:

  • Quinoline: A nitrogen-containing aromatic ring structure found in many biologically active molecules .
  • Phenyl: An aromatic ring commonly found in pharmaceuticals .
  • Guanidine: A functional group containing two amine groups and one imine group, known for its role in biological processes .

These functional groups suggest potential areas for investigation, such as their role in:

  • Medicinal chemistry: Studying interactions with biological targets for drug discovery purposes .
  • Material science: Exploring properties for applications in optoelectronic materials or organic chemistry .

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is a synthetic compound that belongs to the class of quinoline derivatives. Its molecular formula is C20H20N4O3C_{20}H_{20}N_{4}O_{3} and it has a molecular weight of approximately 364.4 g/mol . The structure features a quinoline core substituted with a phenyl group and a methoxyethoxy group, along with a guanidine moiety. This unique combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Typical of quinoline derivatives, including:

  • Nucleophilic substitutions: The guanidine group can participate in nucleophilic attacks, making it reactive towards electrophiles.
  • Acylation reactions: The carbonyl group can react with nucleophiles, facilitating the formation of amides or other derivatives.
  • Reduction reactions: The compound may be reduced to yield amines or other related structures, depending on the conditions applied.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine exhibits significant biological activities. It has been studied for its potential as an inhibitor of Toll-like receptors, particularly Toll-like receptor 7 and 8, which play crucial roles in the immune response . Additionally, compounds with similar structures have shown promise in treating various diseases, including cancers and inflammatory disorders.

The synthesis of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine typically involves several key steps:

  • Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents: The phenyl and methoxyethoxy groups are introduced via electrophilic aromatic substitution or similar methods.
  • Guanidine formation: The final step involves attaching the guanidine moiety, often through condensation reactions with isocyanates or related reagents.

Detailed methodologies may vary based on specific laboratory protocols and desired yields.

The compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting immune responses or cancer therapies.
  • Chemical probes: It can be utilized in research to study receptor interactions and signaling pathways.
  • Material science: Its unique structure may allow for applications in developing novel materials or coatings.

Studies on the interactions of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine with biological targets are essential for understanding its mechanism of action. Research has indicated that it may interact with Toll-like receptors, modulating immune responses . Further studies are needed to elucidate its binding affinity and specificity towards these receptors.

Several compounds share structural similarities with 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-(2-Methylphenyl)-8-hydroxyquinolineHydroxy group at position 8Anticancer properties
6-MethylquinolineMethyl substitution at position 6Antimicrobial activity
4-AminoquinolineAmino group at position 4Antimalarial effects

Uniqueness

The uniqueness of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine lies in its specific combination of a methoxyethoxy group and guanidine moiety attached to the quinoline framework. This structural arrangement may enhance its binding properties and biological activity compared to other related compounds.

XLogP3

2.6

Dates

Last modified: 04-14-2024

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